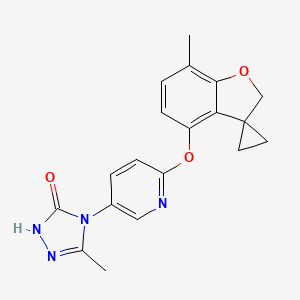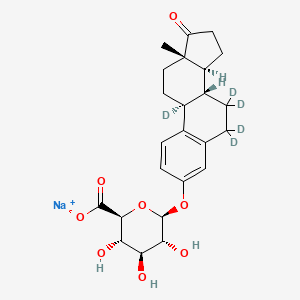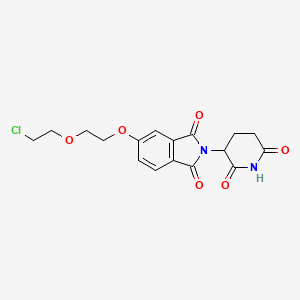
Thalidomide-5-PEG2-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-PEG2-Cl is a compound derived from Thalidomide, designed to act as a cereblon ligand. It is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. This compound can be conjugated to a protein ligand via a linker to produce proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG2-Cl involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a chloride group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form Thalidomide-PEG.
Chlorination: Finally, the Thalidomide-PEG is chlorinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG linkers in a controlled environment.
Automated Chlorination: The final chlorination step is automated to ensure consistency and purity of the product
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The chloride group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloride
Scientific Research Applications
Thalidomide-5-PEG2-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases by selectively degrading pathogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Thalidomide-5-PEG2-Cl exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .
Comparison with Similar Compounds
Lenalidomide: Another Thalidomide derivative with similar cereblon-binding properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide-PEG2-NH2: A similar compound with an amine group instead of chloride.
Uniqueness: Thalidomide-5-PEG2-Cl is unique due to its specific chloride group, which allows for versatile chemical modifications and conjugations. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C17H17ClN2O6 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-[2-(2-chloroethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22) |
InChI Key |
HAGULBIOKGWWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


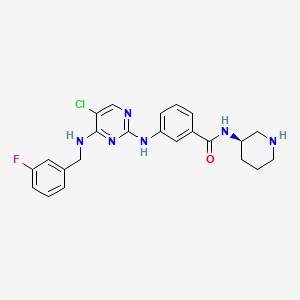
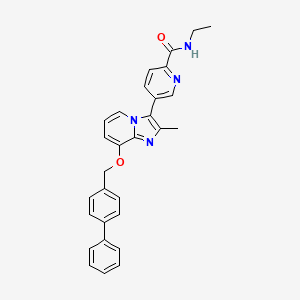
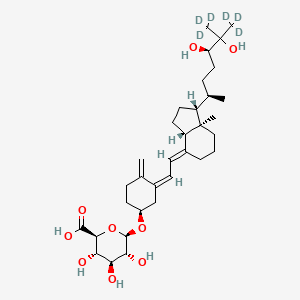


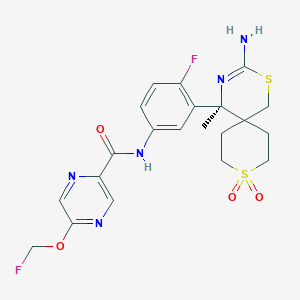

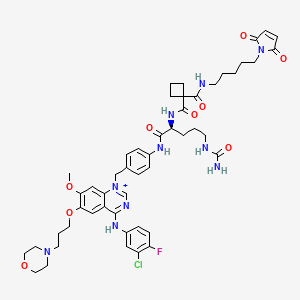
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)



